Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Description
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is a bicyclic amine derivative featuring a [3.2.2] ring system, with nitrogen atoms at positions 3 and 6 and a tert-butoxycarbonyl (Boc) protective group. This compound is widely utilized in medicinal chemistry for its structural rigidity and versatility in drug design . Key properties include:
- Molecular Formula: C₁₂H₂₁N₂O₂ (base form); C₁₂H₂₃ClN₂O₂ (hydrochloride salt)
- CAS Numbers: 1214743-62-0 (base), 1820575-47-0 (hydrochloride)
- Purity: ≥95% (typical for laboratory use)
- Applications: Intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTTXKKKRHFNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181269 | |
| Record name | 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-39-8 | |
| Record name | 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.2]nonane with a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new tert-butyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Research indicates that derivatives of bicyclic compounds can exhibit anticancer properties. Studies have shown that modifications to the diazabicyclo structure can enhance activity against various cancer cell lines. For example, compounds derived from this structure have been tested against breast and prostate cancer cells, showing promising results in inhibiting cell proliferation .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Preliminary studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Synthesis of Amine Derivatives
This compound can be utilized to synthesize various amine derivatives through nucleophilic substitution reactions. The presence of the tert-butyl group enhances the stability and solubility of intermediates, facilitating further reactions .
Catalysis
Research has demonstrated that this compound can act as a catalyst in several organic reactions, including asymmetric synthesis processes where chirality is crucial. Its unique structure allows for selective activation of substrates, leading to higher yields of desired products .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Insights :
Ring Size and Rigidity: The [3.2.2] system offers moderate rigidity, optimizing interactions with biological targets compared to the more strained [3.1.1] heptane or flexible [3.3.1] nonane systems . The [3.2.1] octane derivative provides a compact structure suitable for penetrating lipid membranes .
Nitrogen Positioning: Nitrogen atoms at positions 3 and 6 in the [3.2.2] system enable chelation with metal ions or hydrogen bonding in enzyme active sites, a feature less pronounced in [3.7] or [3.8] analogs .
Biological Activity
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (TBDBN) is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research. This article delves into the biological activity of TBDBN, summarizing key findings from diverse studies.
- IUPAC Name : this compound
- CAS Number : 194032-39-8
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 97% .
TBDBN exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. The compound's bicyclic structure allows for unique conformational flexibility, enhancing its binding affinity to target proteins.
Neurotransmitter Modulation
Research indicates that TBDBN may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions. This modulation can potentially lead to applications in treating neuropsychiatric disorders.
Antimicrobial Activity
Studies have shown that TBDBN possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
TBDBN has also been evaluated for its anticancer activity. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| A549 (lung) | 20 |
| HL-60 (leukemia) | 10 |
These results suggest that TBDBN may induce apoptosis in cancer cells via intrinsic pathways, although further studies are needed to elucidate the precise mechanisms involved .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity was confirmed through ELISA assays, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that TBDBN administration significantly improved cognitive function and reduced neuroinflammation in conditions mimicking Alzheimer's disease.
- Synergistic Effects with Other Compounds : TBDBN has shown enhanced efficacy when combined with standard chemotherapeutic agents, suggesting potential for use in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
